Disperse Red 60

説明

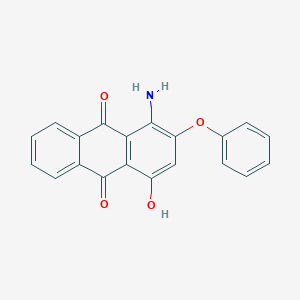

Structure

3D Structure

特性

IUPAC Name |

1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO4/c21-18-15(25-11-6-2-1-3-7-11)10-14(22)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23/h1-10,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFWEJMQVIWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO4 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025210 | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Disperse red 60 is a fine deep-red powder with white specks. (NTP, 1992), Other Solid | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17418-58-5, 12223-37-9, 70956-30-8 | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disperse Red 60 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17418-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017418585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 60 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-hydroxy-2-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 60 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4431S01IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

greater than 572 °F (decomposes with color change at approximately 500 °F) (NTP, 1992) | |

| Record name | DISPERSE RED 60 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20313 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to C.I. 60756 / CAS 17418-58-5 (Disperse Red 60)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anthraquinone dye designated as Colour Index (C.I.) 60756 and registered under CAS number 17418-58-5. Commonly known as Disperse Red 60, its chemical identity is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione. While its primary application lies in the coloration of synthetic textiles, its well-defined chemical structure and environmental presence have made it a subject of interest in analytical chemistry, environmental science, and toxicology. This document delves into the physicochemical properties, synthesis, analytical methodologies, and the current understanding of the biological and environmental interactions of Disperse Red 60, offering a foundational resource for its application in scientific research and for evaluating its toxicological profile, which is a crucial aspect in the broader context of drug development and safety assessment.

Chemical Identification and Physicochemical Properties

Disperse Red 60 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue and low solubility in water.[1] Its identity is unequivocally established by its CAS registry number and C.I. name.

| Property | Value | Source(s) |

| Common Name | Disperse Red 60 | [1] |

| C.I. Name | 60756 | [2][3] |

| CAS Number | 17418-58-5 | [2][3] |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [2][4] |

| Synonyms | 1-Amino-2-phenoxy-4-hydroxyanthraquinone, Solvent Red 146 | [2] |

| Molecular Formula | C₂₀H₁₃NO₄ | [3][4] |

| Molecular Weight | 331.33 g/mol | [3][4] |

| Appearance | Fine, deep-red powder | [4] |

| Melting Point | 185 °C | [5] |

| Solubility | Insoluble in water; soluble in dichloromethane. | [1] |

Synthesis and Manufacturing

The synthesis of Disperse Red 60 is a multi-step process rooted in the chemistry of anthraquinone derivatives. The primary route involves the condensation of 1-amino-2-bromo-4-hydroxyanthracene-9,10-dione with phenol in an alkaline medium.[6] This nucleophilic aromatic substitution reaction is a cornerstone in the production of many anthraquinone dyes.

A generalized workflow for the synthesis is depicted below:

Sources

- 1. 1-Amino-4-hydroxy-2-(4-(2-phenylethoxy)phenoxy)anthraquinone | C28H21NO5 | CID 6453139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-amino-4-hydroxy-2-phenoxyanthraquinone - Wikidata [wikidata.org]

- 3. benchchem.com [benchchem.com]

- 4. Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disperse Red 60 | 17418-58-5 | FD40629 | Biosynth [biosynth.com]

- 6. worlddyevariety.com [worlddyevariety.com]

Introduction: Beyond Color - The Enduring Significance of the Anthraquinone Core

An In-Depth Technical Guide to the Anthraquinone Dye Class

Anthraquinone dyes represent the second most important class of synthetic colorants after azo compounds and a cornerstone of both natural and industrial chemistry.[1] Valued for their remarkable stability and the brilliance of their shades, particularly in the red, blue, and green spectra, their molecular framework is deceptively simple yet profoundly versatile.[1][2] The core structure, 9,10-anthraquinone, is a tricyclic aromatic system derived from anthracene.[3] While the parent anthraquinone molecule is itself colorless, the strategic introduction of electron-donating functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, at specific positions transforms this scaffold into a potent chromophore.[4][5] This guide, intended for researchers and development professionals, moves beyond a simple catalog of compounds to explore the fundamental principles governing the synthesis, properties, and application of this vital dye class, grounding technical descriptions in the causality of molecular structure and function.

The Anthraquinone Chromophore: A Study in Molecular Engineering

The vibrant colors of anthraquinone dyes are a direct result of intramolecular charge transfer (ICT) phenomena.[1] The parent structure possesses a rigid, planar framework that provides exceptional stability.[6] Color is generated by attaching auxochromes (electron-donating groups) to the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions.

-

Role of Alpha-Substituents: The introduction of electron-donating groups like hydroxyl (-OH) or amino (-NH₂) at the alpha positions (1, 4, 5, or 8) is critical.[1][4] These positions are adjacent to the electron-withdrawing carbonyl groups, creating a powerful "push-pull" electronic system. This extended conjugation lowers the energy gap for π-π* electronic transitions, shifting the molecule's absorption from the UV into the visible spectrum and giving rise to intense color.[1][5]

-

Color Tuning: The specific nature and number of these substituents allow for precise color engineering.

The relationship between substitution patterns and resulting color is a foundational principle in the design of novel dyes.

Caption: The relationship between the anthraquinone core, substituent groups, and resulting color.

Classification: A Framework Based on Application

Anthraquinone dyes are most effectively classified by their method of application, which is dictated by their solubility and affinity for different substrates.[7] This functional classification is paramount for industrial and research applications.

| Dye Class | Key Structural Feature(s) | Solubility | Target Fibers | Application Principle | Representative Examples |

| Acid Dyes | Sulfonic acid (-SO₃H) groups | Water-soluble | Protein fibers (Wool, Silk), Nylon | Ionic bonding between anionic dye and protonated amino groups in the fiber.[1][7] | Acid Blue 25, Acid Blue 80[1][8] |

| Disperse Dyes | No ionic groups; small molecular size | Water-insoluble (applied as a fine dispersion) | Hydrophobic fibers (Polyester, Acetate) | Dye partitions into the fiber at high temperature, forming a solid solution.[1][7] | Disperse Blue 56, Disperse Red 92[8] |

| Vat Dyes | Complex polycyclic structures; water-insoluble | Insoluble; made soluble via chemical reduction | Cellulosic fibers (Cotton, Linen) | Two-step "vatting": reduction to a soluble "leuco" form for fiber penetration, followed by oxidation back to the insoluble pigment inside the fiber.[1][7] | Vat Blue 4 (Indanthrone)[4][8] |

| Reactive Dyes | Contains a reactive group (e.g., sulfatoethylsulfone) | Water-soluble | Cellulosic fibers (Cotton), Wool | Forms a covalent bond with hydroxyl or amino groups on the fiber, ensuring high wash fastness.[4][9] | Reactive Blue 19[4] |

| Mordant Dyes | Hydroxyl groups capable of chelation | Insoluble; forms a complex with a metal salt (mordant) | Natural fibers (Cotton, Wool) | A metal ion (e.g., Al³⁺, Fe²⁺) acts as a bridge, forming a coordination complex between the dye and the fiber.[7][10] | Alizarin[4] |

Synthesis Pathways and Methodologies

The industrial production of anthraquinone dyes is a multi-step process that begins with the synthesis of the core structure, followed by functionalization to create specific dyes.

Synthesis of the Anthraquinone Core

A predominant industrial method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by acid-catalyzed cyclization.[6][11] This route is efficient but generates significant waste.[12] Alternative methods, such as the oxidation of anthracene and the Diels-Alder reaction of naphthoquinone and butadiene, are also employed.[11]

Caption: Workflow for the synthesis of the anthraquinone core via Friedel-Crafts reaction.

Experimental Protocol: Synthesis of Alizarin (A Mordant Dye)

This protocol outlines the conversion of the anthraquinone core to Alizarin (1,2-dihydroxyanthraquinone), a classic mordant dye. The causality is clear: sulfonation activates the ring for subsequent nucleophilic substitution by hydroxide ions during alkali fusion.

Step 1: Sulfonation of Anthraquinone

-

In a fume hood, add 10g of dry anthraquinone to 20 mL of fuming sulfuric acid (20% SO₃) in a flask equipped with a stirrer.

-

Heat the mixture to approximately 150-160°C for 1-2 hours. The reaction is complete when a sample dissolves completely in water.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto 200g of crushed ice with constant stirring.

-

The product, anthraquinone-2-sulfonic acid (silver salt), will precipitate. Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

Step 2: Alkali Fusion to Produce Alizarin

-

Prepare a mixture of 20g of sodium hydroxide (NaOH) and 5 mL of water in a nickel or stainless-steel crucible. Heat until the NaOH melts.

-

Add the dried anthraquinone-2-sulfonic acid from Step 1 to the molten alkali in small portions, along with 2g of potassium chlorate (KClO₃) as an oxidizing agent.

-

Continue heating the mixture at 180-200°C for several hours, stirring occasionally. The melt will turn a deep violet color.

-

After cooling, dissolve the solid mass in 200 mL of hot water.

-

Acidify the deep violet solution by slowly adding concentrated hydrochloric acid (HCl) until the solution is acidic to litmus paper.

-

A bright orange-red precipitate of crude Alizarin will form.

Step 3: Purification and Validation

-

Collect the crude Alizarin by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Purify the product via recrystallization from a suitable solvent like ethanol or glacial acetic acid.[6]

-

Dry the purified Alizarin. The expected product is a red-orange crystalline solid. The success of the synthesis is validated by the characteristic color and crystalline nature of the final product.

Core Characteristics: Performance and Properties

Anthraquinone dyes are distinguished by their exceptional stability, a direct consequence of their rigid, fused-ring structure.

-

Lightfastness and Wash Fastness: These dyes are renowned for their very good to excellent lightfastness and wash fastness.[4][5] This makes them ideal for applications requiring high durability, such as textiles for outdoor use and automotive fabrics.[5] The lightfastness of certain disperse dyes on polyester is particularly high.[13] However, the fastness can vary significantly with the specific dye structure, fiber type, and dye concentration.[14]

-

Thermal Stability: The robust aromatic system imparts high thermal stability, allowing them to withstand high temperatures during dyeing processes without degradation.[5]

-

Color Range and Brilliance: While azo dyes offer a broader palette, anthraquinone dyes provide exceptionally bright and clean shades, especially in the blue, violet, and green regions, which are often difficult to achieve with other dye classes.[2]

-

Gas Fading: A notable limitation of some anthraquinone disperse dyes, particularly blue and violet shades with α-amino groups, is their susceptibility to fading when exposed to atmospheric nitrogen oxides (NOx) and sulfur oxides (SOx).[8] This phenomenon is related to the basicity of the amino group.[8]

Applications: From Textiles to Therapeutics

The versatility and stability of anthraquinone dyes have led to their adoption across numerous fields.

-

Textile Industry: This is the primary application, where they are used to dye a wide range of natural and synthetic fibers, including cotton, polyester, wool, and silk.[1] Their ability to form strong bonds with fibers, either through vatting, covalent reaction, or dispersion, ensures long-lasting color.[1][9]

-

Drug Development and Medicine: The anthraquinone scaffold is a privileged structure in medicinal chemistry. Many natural anthraquinones exhibit significant biological activities.[15][16] For example, madder dye (containing alizarin) has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria.[17] The planar structure of the anthraquinone core allows it to intercalate with DNA, leading to research into its potential as an anticancer agent.

-

Food Colorants: Certain natural anthraquinone dyes are approved for use as food additives. The most prominent example is carminic acid (E120), extracted from cochineal insects, which provides a vibrant red color.[4]

Toxicological and Environmental Considerations

The exceptional stability of synthetic anthraquinone dyes is a double-edged sword. While it provides excellent fastness properties, it also makes them resistant to biodegradation, leading to persistence in the environment.[12][18]

-

Toxicity: Some anthraquinone dyes and their precursors are classified as hazardous.[5][19] Toxicological studies have raised concerns about mutagenicity, carcinogenicity, and developmental toxicity for certain compounds.[19][20] For instance, Disperse Orange 11 and 2-aminoanthraquinone have shown positive results in carcinogenicity tests.[20] The chlorination of these dyes, which can occur as a side reaction in some processes, may further increase their toxicity.[19]

-

Wastewater Treatment: Effluent from textile mills using these dyes can be highly colored and difficult to treat with conventional methods.[12] Their recalcitrant nature often requires advanced oxidation processes for effective removal.[18]

-

Sustainable Chemistry: There is a significant research focus on developing greener synthetic routes that minimize hazardous waste and on exploring the use of biodegradable, natural anthraquinone dyes from plant and microbial sources.[2][12] The lifecycle impact, from petroleum-based starting materials to end-of-pipe treatment, is a critical consideration for the future of this dye class.[12]

References

-

Wikipedia contributors. (n.d.). Anthraquinone dyes. Wikipedia. [Link]

-

Chemcess Team. (2024, October 29). What are anthraquinone dyes. Chemcess. [Link]

-

Grok. (n.d.). Anthraquinone dyes. Grok. [Link]

-

National Institutes of Health (NIH). (n.d.). Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction. NIH. [Link]

-

The Editors of Encyclopaedia Britannica. (n.d.). Anthraquinone dye. Britannica. [Link]

-

Sinoever International Co.,Ltd. (2019, August 27). Anthraquinone dyes. Sinoever. [Link]

-

Dyeing-pedia. (2025, April 9). Anthraquinone Dyes. Dyeing-pedia. [Link]

-

ResearchGate. (n.d.). Basic structure of several anthraquinone dyes. ResearchGate. [Link]

-

Sustainability. (n.d.). Anthraquinone Dye Chemistry. Sustainability. [Link]

-

ResearchGate. (2025, August 7). Light fastness of naturally occurring anthraquinone dyes on nylon. ResearchGate. [Link]

-

National Technical Reports Library (NTIS). (n.d.). Anthraquinone Dye Toxicological Profiles. NTIS. [Link]

-

National Institutes of Health (NIH). (n.d.). Chromatic and medicinal properties of six natural textile dyes: A review of eucalyptus, weld, madder, annatto, indigo and woad. NIH. [Link]

-

ResearchGate. (n.d.). Colour fastnesses to light (scale 1−8) and washing (scale 1−5). ResearchGate. [Link]

-

PubMed Central (PMC). (n.d.). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. PMC. [Link]

-

PubMed Central (PMC). (n.d.). A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases. PMC. [Link]

-

StainsFile. (n.d.). Structural Classification of Dyes. StainsFile. [Link]

-

Semantic Scholar. (2004, September 1). Light fastness of naturally occurring anthraquinone dyes on nylon. Semantic Scholar. [Link]

-

MDPI. (n.d.). Antibacterial and Antioxidant Performance of Natural Textile Dyes for Children's Wear. MDPI. [Link]

-

Royal Society of Chemistry (RSC). (n.d.). Anthraquinone dyes for superhydrophobic cotton. RSC Publishing. [Link]

-

ResearchGate. (2025, August 7). The Light Fastness of Anthraquinone Disperse Dyes on Poly(ethylene terephthalate). ResearchGate. [Link]

-

ScienceDirect. (n.d.). Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect. [Link]

-

FYI-instrument. (2023, January 17). Light Fastness Influencing Factors. WordPress.com. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. stainsfile.com [stainsfile.com]

- 4. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 5. arrowy-flier.com [arrowy-flier.com]

- 6. benchchem.com [benchchem.com]

- 7. britannica.com [britannica.com]

- 8. Anthraquinone dyes - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 9. Anthraquinone dyes for superhydrophobic cotton - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 12. Anthraquinone Dye Chemistry → Area → Sustainability [pollution.sustainability-directory.com]

- 13. researchgate.net [researchgate.net]

- 14. fyitester.wordpress.com [fyitester.wordpress.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Chromatic and medicinal properties of six natural textile dyes: A review of eucalyptus, weld, madder, annatto, indigo and woad - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-Depth Technical Guide to the Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone, a prominent member of the anthraquinone dye family, widely known as Disperse Red 60. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development in materials science, dye chemistry, and related fields.

Introduction

1-amino-4-hydroxy-2-phenoxyanthraquinone (Disperse Red 60) is a synthetic dye characterized by its vibrant red hue and strong affinity for synthetic fibers such as polyester and acetate. Its stable anthraquinone core, functionalized with amino, hydroxyl, and phenoxy groups, imparts desirable properties for various applications, including textile dyeing, plastics coloration, and as a model compound in environmental studies. This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation.

Synthetic Pathways

The synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone is typically achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone, from a readily available precursor. The second step is the condensation of this intermediate with phenol to yield the final product.

Synthesis Pathway Overview

Caption: Overall synthesis pathway for 1-amino-4-hydroxy-2-phenoxyanthraquinone.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone.

Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone

This procedure involves the bromination of 1-aminoanthraquinone in sulfuric acid, followed by in-situ hydrolysis of the resulting dibrominated intermediate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of the key intermediate.

Detailed Procedure:

-

In a well-ventilated fume hood, charge a reaction vessel with concentrated sulfuric acid (98%).

-

Slowly add 1-aminoanthraquinone to the sulfuric acid with stirring until it is completely dissolved.

-

Gradually add liquid bromine to the reaction mixture. The molar ratio of bromine to 1-aminoanthraquinone should be approximately 2:1 to facilitate dibromination at the 2 and 4 positions.

-

Heat the reaction mixture to a temperature between 70-110°C for several hours to ensure the completion of the bromination.

-

After cooling, carefully add oleum (fuming sulfuric acid) to the reaction mixture.

-

Heat the mixture again to around 110-120°C for 1-2 hours to facilitate the selective hydrolysis of the bromine atom at the 4-position.

-

Cool the reaction mixture to room temperature and then carefully pour it into a large volume of cold water to precipitate the product.

-

Collect the precipitate by filtration and wash it thoroughly with water until the filtrate is neutral.

-

Dry the solid product under vacuum to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.

| Parameter | Value | Reference |

| Starting Material | 1-aminoanthraquinone | N/A |

| Reagents | Bromine (Br2), Sulfuric Acid (H2SO4), Oleum | N/A |

| Reaction Temperature | 70-120°C | N/A |

| Reaction Time | Several hours | N/A |

| Yield | ~90% | N/A |

| Melting Point | 226-228°C | N/A |

Synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone

This final step involves the nucleophilic aromatic substitution of the bromine atom in 1-amino-2-bromo-4-hydroxyanthraquinone with a phenoxy group through an Ullmann condensation reaction.

Detailed Procedure:

-

In a reaction vessel, suspend 1-amino-2-bromo-4-hydroxyanthraquinone in an aqueous solution.

-

Add phenol and a suitable base (e.g., potassium carbonate, sodium hydroxide) to the suspension. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-13).

-

Heat the reaction mixture to a temperature between 130-160°C. The reaction is typically carried out under pressure in a sealed vessel.

-

Maintain the reaction at this temperature with stirring for several hours until the starting material is consumed (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture and adjust the pH to 9.5-11.5.

-

Filter the solid product and wash it with an alkaline hypochlorite solution to remove impurities.

-

Further wash the product with water until the filtrate is neutral.

-

Dry the final product, 1-amino-4-hydroxy-2-phenoxyanthraquinone, under vacuum.

| Parameter | Value | Reference |

| Starting Material | 1-amino-2-bromo-4-hydroxyanthraquinone | N/A |

| Reagents | Phenol, Alkaline medium (e.g., K2CO3) | N/A |

| Reaction Type | Ullmann Condensation | N/A |

| Reaction Temperature | 130-160°C | N/A |

| Product Purity | High | N/A |

| Melting Point | 185°C | [1] |

Characterization Data

The structural confirmation of 1-amino-4-hydroxy-2-phenoxyanthraquinone is typically performed using spectroscopic techniques.

| Property | Value |

| Molecular Formula | C20H13NO4 |

| Molecular Weight | 331.32 g/mol |

| Appearance | Dark red to deep-red powder[2] |

| Solubility | Insoluble in water, soluble in dichloromethane[2] |

| ¹H NMR | Spectral data is available in databases such as SpectraBase, recorded on a Bruker AM-300 instrument.[3] |

| ¹³C NMR | Expected to show characteristic peaks for the anthraquinone core and the phenoxy substituent.[3] |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of 1-amino-4-hydroxy-2-phenoxyanthraquinone. The two-step synthetic route, involving the preparation of a key brominated intermediate followed by an Ullmann condensation, is a reliable method for obtaining this important anthraquinone dye. The provided experimental protocols and quantitative data are intended to assist researchers and professionals in the successful synthesis and further investigation of this versatile compound. Adherence to standard laboratory safety procedures is paramount when performing these chemical transformations.

References

An In-depth Technical Guide to the Molecular Formula C20H13NO4: Analysis and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This whitepaper provides a comprehensive analysis of the molecular formula C20H13NO4, focusing on its primary isomer, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, also known as Disperse Red 60. While this compound is industrially utilized as a dye, its core anthraquinone structure is a well-established pharmacophore in drug discovery, particularly in oncology. This guide will explore the known characteristics of C20H13NO4 and extrapolate its therapeutic potential based on the extensive research into the anthraquinone class of molecules.

Introduction to C20H13NO4

The molecular formula C20H13NO4 corresponds to a molecular weight of 331.32 g/mol . The most prominent and commercially significant isomer is 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1][2] This compound belongs to the anthraquinone family, a class of aromatic compounds based on the 9,10-anthraquinone skeleton.[3] Anthraquinones are privileged scaffolds in medicinal chemistry, forming the core of several clinically approved anticancer drugs, including doxorubicin and mitoxantrone.[4][5] These agents typically exert their effects through mechanisms like DNA intercalation and inhibition of key cellular enzymes.[4][6]

While 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione itself is primarily used as a disperse dye for synthetic fibers like polyester, its structural features—a planar aromatic system, hydrogen bonding donors (amino and hydroxyl groups), and a phenoxy substitution—suggest a potential for biological activity that warrants investigation in a drug development context.[2][7]

Physicochemical and Spectroscopic Data

The fundamental properties of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione are summarized below. This data is crucial for its identification, purification, and formulation development.

Table 1: Physicochemical Properties of C20H13NO4 (Disperse Red 60)

| Property | Value | Reference |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione | [1] |

| Molecular Formula | C20H13NO4 | [1] |

| Molecular Weight | 331.32 g/mol | [1] |

| Appearance | Dark red solid/powder | [2] |

| Melting Point | 185 °C | [2] |

| Density | ~1.44 g/cm³ | [2] |

| Solubility | Insoluble in water; Soluble in dichloromethane | [2] |

| SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | [1] |

| InChIKey | MHXFWEJMQVIWDH-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization: Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic molecules. For a compound with the C20H13NO4 structure, the following techniques are indispensable.

Table 2: Key Spectroscopic Data for Anthraquinone Derivatives

| Technique | Expected Observations for C20H13NO4 Structure |

| ¹H NMR | Signals corresponding to aromatic protons on the anthraquinone core and the phenoxy group. The chemical shifts would be influenced by the electron-donating amino and hydroxyl groups. |

| ¹³C NMR | Resonances for 20 carbon atoms, including characteristic signals for the two carbonyl carbons (C=O) typically found downfield (>180 ppm), and aromatic carbons. |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), O-H stretching (hydroxyl), C=O stretching (quinone), C-O-C stretching (ether linkage), and C=C stretching (aromatic rings). |

| UV-Vis | Absorption bands in the UV and visible regions due to π → π* and n → π* electronic transitions within the conjugated aromatic system, which are responsible for its red color.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the molecule, aiding in formula confirmation. |

Synthesis and Characterization Workflow

The synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione can be approached through established methods for creating substituted anthraquinones. A common strategy involves the nucleophilic substitution of a halogen on the anthraquinone core.

Caption: General workflow for the synthesis and characterization of C20H13NO4.

Experimental Protocols

A. Synthesis of 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione: This protocol is adapted from general procedures for the synthesis of phenoxy-anthraquinones.

-

Reactant Preparation: In a round-bottom flask, dissolve 1-amino-2-bromo-4-hydroxyanthraquinone (1 equivalent) and phenol (1.5 equivalents) in a high-boiling point solvent such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K2CO3, 2 equivalents), to the mixture.

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 120-140 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.

-

Filtration and Washing: Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.

-

Purification: Purify the crude solid using column chromatography over silica gel, eluting with a solvent system such as a hexane-ethyl acetate gradient, to yield the pure product.

B. Characterization by UV-Vis Spectroscopy: This protocol outlines a general method for obtaining a UV-Vis spectrum.[8]

-

Sample Preparation: Prepare a stock solution of the purified compound in a UV-grade solvent (e.g., ethanol or DMSO) at a concentration of approximately 10⁻³ M.

-

Dilution: Dilute the stock solution with the same solvent to a final concentration (e.g., 10⁻⁵ M) that provides an absorbance reading within the optimal range (0.1-1.0 AU).

-

Measurement: Record the absorbance spectrum from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a blank reference.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Biological Activity and Therapeutic Potential

While specific bioactivity data for 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione is limited, the vast body of research on anthraquinone derivatives allows for strong inferences about its potential as a therapeutic agent.[4][9] Many synthetic anthraquinones exhibit potent anticancer activity.[6]

Table 3: Reported Biological Activities of Structurally Related Anthraquinone Compounds

| Compound Class | Biological Activity | Example IC50 Values | Target Cancer Cell Lines | Reference |

| Amide Anthraquinone Derivatives | Anti-proliferative, Apoptosis Induction | IC50: 17.80 µg/mL | HCT116 (Colon) | [10][11] |

| Substituted 1-aminoanthraquinones | Cytotoxic | IC50 values in µM range | MCF-7 (Breast), PC-3 (Prostate) | [12] |

| Natural Anthraquinones (e.g., Emodin) | Anticancer, Antiviral, Anti-inflammatory | Varies by compound and cell line | Various | [5] |

| Anthraquinone-amino acid derivatives | Anti-proliferative | Not specified | Eight human cancer cell lines | [10] |

Potential Mechanisms of Action & Signaling Pathways

Based on its structure, C20H13NO4 could potentially engage in several biological mechanisms relevant to drug development. Anthraquinones are known to target essential cellular proteins and pathways involved in cancer cell viability.[4]

1. Inhibition of c-Met Kinase Signaling: The c-Met receptor tyrosine kinase pathway is often aberrantly activated in various cancers, promoting tumor growth, invasion, and metastasis. Some anthraquinone derivatives have been identified as potent inhibitors of c-Met kinase.[13][14] They can act by directly binding to hepatocyte growth factor (HGF), the natural ligand for c-Met, thereby blocking the extracellular signaling cascade.[13][14]

References

- 1. chemscene.com [chemscene.com]

- 2. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 3. Anthraquinones - Wikipedia [en.wikipedia.org]

- 4. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway | MDPI [mdpi.com]

- 11. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Solubility of Disperse Red 60 in organic solvents

An In-depth Technical Guide on the Solubility of Disperse Red 60 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Red 60 (CAS No. 17418-58-5), an anthraquinone dye. A thorough understanding of its solubility in various organic solvents is crucial for its application in dyeing processes, ink formulations, and for its use as a model compound in various research and development activities.

Introduction to Disperse Red 60

Disperse Red 60, with the chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a synthetic dye characterized by its deep red hue.[1] Its molecular structure, C₂₀H₁₃NO₄, renders it practically insoluble in water but soluble to varying degrees in organic solvents.[2][3] This hydrophobicity is key to its application in dyeing synthetic fibers like polyester.[4]

Solubility Profile of Disperse Red 60

Quantitative solubility data for Disperse Red 60 in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on available information, a qualitative and semi-quantitative summary is presented below. It is important to note that solubility is temperature-dependent.

Table 1: Solubility of Disperse Red 60 in Various Organic Solvents

| Solvent | CAS Number | Qualitative/Semi-Quantitative Solubility |

| Acetone (50% aqueous solution) | 67-64-1 | Soluble[5][6] |

| Dichloromethane | 75-09-2 | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble[7] |

| Methanol | 67-56-1 | Very Slightly Soluble[7] |

| Tetrahydronaphthalene (Tetralin) | 119-64-2 | Soluble[5][6] |

| Xylene | 1330-20-7 | Soluble[5][6] |

| Water | 7732-18-5 | Insoluble[3] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of Disperse Red 60 solubility in organic solvents, based on the widely accepted equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis.[8][9]

Materials and Equipment

-

Disperse Red 60 (analytical standard)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Sealed glass vials

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure

3.2.1. Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of Disperse Red 60 and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of a specific concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across a suitable wavelength range (e.g., 300-700 nm) to determine the λmax, the wavelength at which Disperse Red 60 exhibits maximum absorbance in the chosen solvent.

-

Calibration Curve Generation: Measure the absorbance of each standard solution at the determined λmax, using the pure solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and adhere to the Beer-Lambert Law.

3.2.2. Equilibrium Solubility Measurement

-

Saturation: Add an excess amount of Disperse Red 60 to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed vials in a constant temperature shaker and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for a set period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant and immediately filter it using a 0.45 µm syringe filter to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to bring the absorbance reading within the linear range of the previously generated calibration curve. Record the dilution factor.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

3.2.3. Calculation of Solubility

-

Using the equation from the calibration curve, determine the concentration of Disperse Red 60 in the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the solubility of Disperse Red 60 in the organic solvent at the specified temperature. The solubility is typically expressed in g/L or mol/L.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of Disperse Red 60 can be visualized as follows:

Caption: Experimental workflow for determining the solubility of Disperse Red 60.

Conclusion

This technical guide summarizes the available information on the solubility of Disperse Red 60 in various organic solvents and provides a detailed, robust experimental protocol for its quantitative determination. The provided workflow and methodologies are intended to assist researchers, scientists, and drug development professionals in their work with this compound. Accurate solubility data is fundamental for optimizing processes and for the development of new applications.

References

- 1. Buy Disperse Red 60 | 17418-58-5 [smolecule.com]

- 2. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 3. Disperse Red 60 | 17418-58-5 [chemicalbook.com]

- 4. zhishangbio.com [zhishangbio.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. DISPERSE RED 60 | 12223-37-9 [amp.chemicalbook.com]

- 7. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical Properties of Disperse Red 60

This technical guide provides a comprehensive overview of the core physical properties of Disperse Red 60, a widely used anthraquinone dye. The information is curated for researchers, scientists, and professionals in drug development and related fields, with a focus on delivering precise data and standardized experimental context.

Core Physical Properties

Disperse Red 60, also known by its chemical name 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a dark red solid.[1] It is insoluble in water but soluble in solvents like dichloromethane.[1] Key physical parameters such as melting point and density are critical for its application and processing.

The following table summarizes the key quantitative physical properties of Disperse Red 60.

| Physical Property | Value | Units |

| Melting Point | 185 | °C |

| Density | 1.44 | g/cm³ |

| Molar Mass | 331.327 | g/mol |

| Chemical Formula | C₂₀H₁₃NO₄ | - |

Experimental Protocols

While specific experimental documentation for the determination of Disperse Red 60's physical properties is not publicly detailed, the following sections describe the standard methodologies that are broadly accepted and utilized for determining the melting point and density of solid organic compounds like Disperse Red 60.

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this measurement.

Principle: A small, powdered sample of the crystalline solid is heated slowly at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of Disperse Red 60 (finely powdered)

-

Spatula or packing tool

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered Disperse Red 60 is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus. The eyepiece is focused to ensure a clear view of the sample.

-

Rapid Heating (Approximate Determination): The apparatus is heated rapidly to get an approximate melting point. The temperature at which the sample melts is noted. The apparatus is then allowed to cool to at least 20°C below this approximate temperature.

-

Accurate Determination: A fresh sample is prepared and placed in the apparatus. The temperature is raised rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating: The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. This range is reported as the melting point.

Gas pycnometry is a standard and highly accurate method for determining the true density of a solid powder.

Principle: This technique measures the volume of a solid object of known mass by measuring the volume of gas it displaces. It is based on Boyle's Law, which relates pressure and volume. An inert gas, typically helium, is used as it can penetrate fine pores.

Apparatus:

-

Gas pycnometer

-

Analytical balance

-

Sample of Disperse Red 60

-

Sample cell of a known volume

Procedure:

-

Mass Measurement: A precise mass of the Disperse Red 60 sample is determined using an analytical balance.

-

Calibration: The pycnometer is calibrated using a standard sphere of a known volume.

-

Sample Placement: The weighed sample is placed into the sample cell, which is then sealed and placed into the analysis chamber of the pycnometer.

-

Analysis: The analysis is initiated. The instrument automatically fills a reference chamber with helium to a specific pressure. A valve is then opened, allowing the gas to expand into the sample chamber.

-

Pressure Measurement: The pressure drop is measured. The volume of the solid sample is calculated by the instrument based on the difference in pressure, as the solid material reduces the volume available to the gas.

-

Density Calculation: The density (ρ) is then calculated using the formula: ρ = mass (m) / volume (V) where 'm' is the initial mass of the sample and 'V' is the volume determined by the pycnometer.

-

Replicates: The measurement is typically repeated several times to ensure accuracy and reproducibility.

Visualization

The following diagram illustrates the classification and key attributes of Disperse Red 60, providing a logical overview of its chemical identity and properties.

Caption: Logical overview of Disperse Red 60's classification and properties.

References

Manufacturing process of Disperse Red 60 from 1-aminoanthraquinone

An In-depth Technical Guide to the Manufacturing of Disperse Red 60 from 1-Aminoanthraquinone

Authored by: A Senior Application Scientist

This document provides a detailed technical overview of the industrial synthesis of C.I. Disperse Red 60 (1-amino-2-phenoxy-4-hydroxyanthraquinone), a significant anthraquinone-based dye. The guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and materials science, offering an in-depth exploration of the reaction mechanisms, process parameters, and underlying chemical principles.

Introduction to Disperse Red 60

Disperse Red 60, with the chemical name 1-amino-2-phenoxy-4-hydroxyanthraquinone, is a prominent member of the anthraquinone dye family, valued for its vibrant blue-toned red hue and excellent affinity for synthetic fibers.[1] Its primary application lies in the dyeing of polyester and acetate materials, where its thermal stability and lightfastness are highly desirable.[1][2] The molecule's structure, featuring an amino group and a hydroxyl group on the anthraquinone core, is fundamental to its chromophoric properties. This guide delineates the conventional multi-step manufacturing process, commencing with the readily available raw material, 1-aminoanthraquinone.[1][3]

Synthetic Pathway Overview

The transformation of 1-aminoanthraquinone into Disperse Red 60 is a classic example of electrophilic and nucleophilic substitution reactions applied to an anthraquinone core. The synthesis is not a single reaction but a carefully orchestrated sequence of three primary chemical transformations:

-

Bromination: Introduction of bromine atoms onto the anthraquinone nucleus at the 2 and 4 positions.

-

Selective Hydrolysis: Replacement of the bromine atom at the 4-position with a hydroxyl group.

-

Condensation: Nucleophilic substitution of the remaining bromine atom at the 2-position with a phenoxy group.

Each stage involves specific intermediates and requires precise control of reaction conditions to ensure high yield and purity of the final product.

Caption: Overall synthetic pathway for Disperse Red 60.

Detailed Manufacturing Process

This section provides a causal explanation for the experimental choices and a step-by-step protocol for each stage of the synthesis.

Step 1: Bromination of 1-Aminoanthraquinone

The initial step involves the electrophilic substitution of 1-aminoanthraquinone to introduce bromine atoms, which will serve as leaving groups in subsequent reactions. The amino group at the 1-position directs the incoming electrophiles (bromine) to the ortho (2) and para (4) positions.

Causality and Expertise: The bromination is typically carried out in a strong acidic medium, such as sulfuric acid or an aqueous hydrochloric acid solution.[1][3] The acid protonates the carbonyl groups of the anthraquinone, deactivating the unsubstituted ring towards electrophilic attack and ensuring substitution occurs on the same ring as the activating amino group. The use of sulfuric acid also helps to control the reactivity of the bromine.[3] Precise temperature control and gradual addition of bromine are critical to prevent over-bromination and the formation of unwanted by-products. The reaction yields 1-amino-2,4-dibromoanthraquinone.[4]

Experimental Protocol (Sulfuric Acid Medium):

-

Charge a suitable reactor with 100 parts of 94% sulfuric acid.[3]

-

Add 20 parts of 1-aminoanthraquinone and 1.2 parts of acetic acid while stirring.[3]

-

Heat the mixture to 110°C.[3]

-

Over a period of 5 hours, slowly add 28.7 parts of bromine dropwise, maintaining the temperature at 110°C.[3]

-

After the addition is complete, continue to stir the mixture at this temperature for an additional 5 hours to ensure the reaction goes to completion.[3]

-

The resulting product, 1-amino-2,4-dibromoanthraquinone, can achieve a yield of up to 98.7% under these conditions.[3] This intermediate is often taken directly to the next step without isolation.[4]

Step 2: Selective Hydrolysis

The goal of this stage is to selectively replace the bromine atom at the 4-position with a hydroxyl group, forming the intermediate 1-amino-2-bromo-4-hydroxyanthraquinone.

Causality and Expertise: The bromine atom at the 4-position is more labile and susceptible to nucleophilic attack than the bromine at the 2-position. This selectivity is exploited by performing the hydrolysis under controlled, harsh conditions. The reaction is typically conducted in fuming sulfuric acid (oleum) at an elevated temperature.[3] The oleum acts as both the solvent and the hydrolyzing agent. The electron-withdrawing effect of the adjacent carbonyl group makes the 4-position more electrophilic and thus more reactive towards nucleophilic substitution.

Experimental Protocol:

-

In a hydrolysis reactor, add 1200 kg of 3%-5% oleum.[3]

-

Heat the oleum to 50°C.[3]

-

Add 120 kg of the bromide product from the previous step. Stir for 1 hour to ensure complete dissolution.[3]

-

Increase the temperature to 120°C and maintain it for 10-12 hours until the reaction reaches its endpoint, which can be monitored by chromatography.[3]

-

Cool the reaction mixture to 50°C.[3]

-

Carefully dilute the mixture with water, causing the product to precipitate.

-

Filter the precipitate and wash the filter cake with water until neutral to remove residual acid.[3]

-

Dry the resulting solid, 1-amino-2-bromo-4-hydroxyanthraquinone (hydrolyzate), at 85-95°C.[3]

Step 3: Condensation with Phenol

This final synthetic step involves a nucleophilic aromatic substitution reaction to form the phenoxy ether linkage, yielding Disperse Red 60.

Causality and Expertise: The intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone, is reacted with phenol in the presence of an acid-binding agent, such as potassium carbonate or potassium hydroxide.[1][3] The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the carbon atom at the 2-position, displacing the bromine atom.[2] Phenol is often used in excess to serve as both the reactant and the reaction solvent.[3] Controlling the moisture content of the hydrolyzate intermediate is crucial; a water content below 0.2 wt% has been shown to improve yield and purity significantly.[5]

Experimental Protocol:

-

Charge a reaction vessel with 46 kg of potassium carbonate and 292 kg of phenol.[3]

-

Heat the mixture to 120°C to dissolve the solids.[3]

-

Over a period of 1 hour, add 165 kg of the dried hydrolyzate from Step 2.[3]

-

Raise the temperature to 140-145°C and maintain for 6-8 hours, monitoring the reaction's progress.[3]

-

Upon completion, recover the excess phenol via distillation.

-

Cool the reaction mass, which will cause the crude Disperse Red 60 to precipitate.

-

Filter the product, wash it thoroughly with water until the filtrate is neutral, and dry to obtain the final product.[3]

Process Improvement: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can improve the yield, reduce the amount of phenol required, and simplify the phenol recovery operation by allowing the reaction to proceed efficiently in an aqueous medium.[3]

Post-Synthesis Processing and Quality Control

The crude Disperse Red 60 obtained from the synthesis must undergo several finishing steps to be suitable for commercial dyeing applications.

-

Grinding/Milling: The dried dye is ground into a fine powder. For disperse dyes, particle size is critical for achieving a stable dispersion in the dye bath and ensuring uniform coloration of the fabric.[6]

-

Formulation: The dye powder is typically mixed with dispersing agents (such as lignosulfonates) and other adjuvants to create a commercial formulation that is easily dispersible in water.[7][8]

-

Quality Control: The final product is tested for color strength, shade, purity (often using HPLC), and dyeing performance on standard polyester fabric.[2]

Caption: Manufacturing workflow for Disperse Red 60.

Summary of Key Process Parameters

| Step | Key Reactants | Medium/Solvent | Temperature | Typical Duration | Key Intermediate/Product |

| Bromination | 1-Aminoanthraquinone, Bromine | 94% Sulfuric Acid | 110°C | ~10 hours | 1-Amino-2,4-dibromoanthraquinone |

| Hydrolysis | 1-Amino-2,4-dibromoanthraquinone | 3-5% Oleum | 120°C | 10-12 hours | 1-Amino-2-bromo-4-hydroxyanthraquinone |

| Condensation | 1-Amino-2-bromo-4-hydroxyanthraquinone, Phenol, K₂CO₃ | Phenol | 140-145°C | 6-8 hours | Disperse Red 60 |

Conclusion

The manufacturing of Disperse Red 60 from 1-aminoanthraquinone is a well-established industrial process that relies on fundamental principles of organic synthesis. Success hinges on the precise control of reaction parameters at each stage—bromination, hydrolysis, and condensation—to maximize yield and ensure the high purity required for a commercial dye. While the conventional pathway is robust, ongoing research into process optimization, such as the use of phase transfer catalysts and improved moisture control, continues to enhance the efficiency and environmental profile of its production.

References

-

Hangzhou Fucai Chem Co., Ltd. (2022, January 25). Production method of disperse red 60. Retrieved from [Link]

- Google Patents. (n.d.). CN101003691A - Method for producing modified disperse red 60.

- Google Patents. (n.d.). CN104448886A - Preparation method for disperse red 60.

-

Britannica. (n.d.). Anthraquinone | Synthesis, Reactions, Dyeing. Retrieved from [Link]

-

Dyeing-pedia. (2023, April 9). Anthraquinone Dyes. Retrieved from [Link]

-

Academic Research Publishing Group. (n.d.). Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres. Retrieved from [Link]

-

ResearchGate. (n.d.). Special color change mechanism of Disperse Red 60 in alkaline dyeing system | Request PDF. Retrieved from [Link]

-

Disperse Dye Red 60 Textile Chemical Disperse Dyes for Polyester. (n.d.). Retrieved from [Link]

-

Britannica. (2016, June 8). Anthraquinone dye | Synthesis, Applications, Properties. Retrieved from [Link]

- Google Patents. (n.d.). CN111117290B - Disperse red dye composition and dye product.

-

YouTube. (2020, December 17). Anthraquinone : Organic synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Disperse Red 60. Retrieved from [Link]

- Google Patents. (n.d.). US4710320A - Method for producing 1-amino-2-phenoxy-4-hydroxyanthraquinones.

-

Wikidata. (n.d.). 1-amino-4-hydroxy-2-phenoxyanthraquinone. Retrieved from [Link]

-

Zhishang Bio. (n.d.). Disperse Red 60 CAS 12223-37-9 | C20H13NO4. Retrieved from [Link]

- Google Patents. (n.d.). US20030045735A1 - Preparation of 1-amino-4-hydroxyanthraquinones.

Sources

- 1. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]

- 2. 4-Amino-1-hydroxy-2-phenoxyanthraquinone (Disperse Red 60) [benchchem.com]

- 3. Production method of disperse red 60 - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 4. CN101003691A - Method for producing modified disperse red 60 - Google Patents [patents.google.com]

- 5. CN104448886A - Preparation method for disperse red 60 - Google Patents [patents.google.com]

- 6. CN111117290B - Disperse red dye composition and dye product - Google Patents [patents.google.com]

- 7. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]

- 8. tkechemical.com [tkechemical.com]

Chemical and physical properties of C.I. Disperse Red 60

An In-depth Technical Guide to C.I. Disperse Red 60: Chemical and Physical Properties for Researchers

Introduction

C.I. Disperse Red 60, an anthraquinone-based dye, is a compound of significant interest in various scientific and industrial fields.[1] Also known by its IUPAC name, 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, it is a dark red solid primarily used for dyeing synthetic fibers like polyester.[1][2] For researchers, scientists, and drug development professionals, its stable chemical framework serves as a model compound in material science, environmental remediation studies, and may be explored for drug discovery.[1][3] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and logical workflows to guide laboratory practices.

Chemical and Physical Properties

The fundamental properties of C.I. Disperse Red 60 are summarized below. This dye is characterized as a fine, deep-red powder.[4][5] It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.[6][7]

| Property | Value |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[4][7] |

| Synonyms | C.I. 60756, Disperse Red FB, Solvent Red 146, Disperse Red E-4B[8][9][10] |

| CAS Number | 17418-58-5, 12223-37-9[5][8] |

| Molecular Formula | C₂₀H₁₃NO₄[4][5][8] |

| Molecular Weight | 331.32 g/mol [5][8][11] |

| Appearance | Fine deep-red powder with white specks; reddish-brown to red powder or particles.[4][5][7][12] |

| Melting Point | 185 °C (365 °F)[2][6][11] / >572 °F (decomposes at approx. 500 °F)[4] |

| Boiling Point | 570.3 ± 50.0 °C (Predicted)[6][7][11] |

| Density | 1.44 g/cm³[2] |

| Solubility | Water: Insoluble (<1 mg/mL at 68°F); 16.42 µg/L at 25°C.[4][5][6] Organic Solvents: Soluble in dichloromethane; slightly soluble in DMSO; very slightly soluble in Methanol.[2][6] |

| Stability | Stable, combustible, and incompatible with strong oxidizing agents.[6][13] |

| Potential Hazards | May cause an allergic skin reaction (H317).[14] Considered a potential endocrine disrupting compound.[4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of C.I. Disperse Red 60 are crucial for reproducible research.

Synthesis Protocol

The conventional synthesis of C.I. Disperse Red 60 is achieved through the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone with phenol in an alkaline medium.[8][15]

Materials:

-

1-amino-2-bromo-4-hydroxyanthraquinone (dried, moisture content <0.2 wt%)[16]

-

Phenol[15]

-

Potassium Carbonate (or other alkaline acid-binding agent)[15][16]

Procedure:

-

Dehydration: Charge the reaction vessel with potassium carbonate and phenol. Install a dehydration apparatus.[16] Heat the mixture under normal or negative pressure to 130-155°C to remove water. Dehydration is complete when no more water is collected.[16]

-

Condensation: Once the system is anhydrous, add the dried 1-amino-2-bromo-4-hydroxyanthraquinone to the vessel.[16]

-

Reaction: Maintain the reaction temperature at 150-158°C for approximately 2-8 hours.[15][16] Monitor the reaction's progress via sampling to determine the endpoint.[16]

-

Isolation: After the reaction reaches its endpoint, cool the mixture to 90°C.[16] Add water to precipitate the crude Disperse Red 60 product.[16]

-

Purification: Filter the precipitate from the reaction mixture. Wash the collected solid with water until it is neutral.[15]

-

Drying: Dry the purified product at 85-95°C to yield the final C.I. Disperse Red 60.[15]

References

- 1. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]

- 2. Disperse Red 60 - Wikipedia [en.wikipedia.org]

- 3. Disperse Red 60 (12223-37-9) at Nordmann - nordmann.global [nordmann.global]

- 4. Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disperse Red 60 | 17418-58-5 [chemicalbook.com]

- 6. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. haihangchem.com [haihangchem.com]

- 10. echemi.com [echemi.com]

- 11. Disperse Red 60 | 17418-58-5 | FD40629 | Biosynth [biosynth.com]

- 12. zhishangbio.com [zhishangbio.com]

- 13. Page loading... [guidechem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Production method of disperse red 60 - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 16. CN104448886A - Preparation method for disperse red 60 - Google Patents [patents.google.com]

Basic chemical information for Disperse Red 60

An In-depth Technical Guide to Disperse Red 60 for Scientific Professionals

Disperse Red 60, an anthraquinone-based dye, is a compound of significant interest in materials science and environmental research. Primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, its unique chemical structure also makes it a focal point in the development of novel materials and environmental remediation technologies. This guide provides core chemical information, detailed experimental protocols, and logical diagrams to support researchers, scientists, and drug development professionals in their work with this compound.

Core Chemical and Physical Properties

Disperse Red 60 is chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione.[1] It is recognized by several CAS numbers, with 17418-58-5 being the most prominent. The compound presents as a fine, deep-red powder.[2] While it is insoluble in water, it demonstrates solubility in certain organic solvents like dichloromethane, dimethyl sulfoxide (DMSO), and methanol.[3][4]

Table 1: Chemical Identifiers for Disperse Red 60

| Identifier | Value |

| IUPAC Name | 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione[1] |

| CAS Number | 17418-58-5, 12223-37-9[5] |

| Molecular Formula | C₂₀H₁₃NO₄[5] |

| Molecular Weight | 331.32 g/mol [5] |

| InChI Key | MHXFWEJMQVIWDH-UHFFFAOYSA-N[1] |

| Synonyms | C.I. 60756, Disperse Red FB, 1-Amino-2-phenoxy-4-hydroxyanthraquinone[5] |

Table 2: Physicochemical Properties of Disperse Red 60

| Property | Value |

| Appearance | Fine deep-red powder[2] |

| Melting Point | 185 °C[6] |

| Boiling Point | 570.3 °C[6] |

| Density | ~1.44 g/cm³[1] |

| Water Solubility | Insoluble[4] |